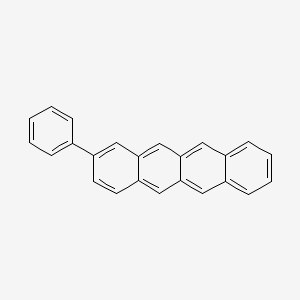
2-Phényltétracène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyltetracene is a polycyclic aromatic hydrocarbon that belongs to the tetracene family. It is characterized by the presence of a phenyl group attached to the tetracene backbone. This compound exhibits significant optical and electronic properties, making it a valuable material in various scientific and industrial applications .
Applications De Recherche Scientifique
2-Phenyltetracene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors and photovoltaic devices due to its excellent charge transport properties
Mécanisme D'action
Target of Action
It’s worth noting that phenyl-substituted tetracene derivatives have been reported to show promising properties in boosting charge mobility in thin film transistors
Mode of Action
The phenyl substitution in tetracene is believed to improve efficient charge transport in electronic devices as a result of increased electronic coupling between the two neighboring planes of the molecules .
Biochemical Pathways
For instance, 2-phenylethanol, a compound with a phenyl group, has been shown to have antimicrobial activity against selected phytopathogenic fungi .
Result of Action
Phenyl-substituted tetracene derivatives have been reported to show promising properties in boosting charge mobility in thin film transistors , suggesting potential applications in the field of electronics.
Action Environment
It’s known that environmental conditions can significantly influence the properties and behaviors of chemical compounds . Therefore, it’s reasonable to assume that factors such as temperature, pH, and presence of other chemicals could potentially influence the action of 2-Phenyltetracene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyltetracene typically involves the Diels-Alder reaction followed by aromatization. One common method includes the reaction of a suitable diene with a phenyl-substituted dienophile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 2-Phenyltetracene may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyltetracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of 2-Phenyltetracene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Comparaison Avec Des Composés Similaires
Tetracene: Lacks the phenyl substitution, resulting in different electronic properties.
2-Phenylpentacene: Contains an additional benzene ring, leading to altered reactivity and stability.
2,8-Diphenyltetracene: Has two phenyl groups, which further modify its electronic and optical properties
Uniqueness: 2-Phenyltetracene is unique due to its specific phenyl substitution, which enhances its charge transport properties and stability compared to tetracene. This makes it particularly valuable in the development of organic electronic devices .
Propriétés
IUPAC Name |
2-phenyltetracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-2-6-17(7-3-1)20-10-11-21-15-23-12-18-8-4-5-9-19(18)13-24(23)16-22(21)14-20/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXNOLFJFJXOBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














